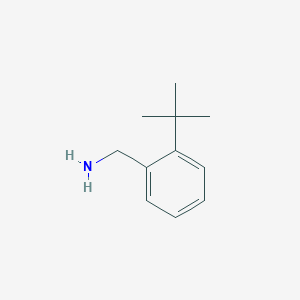

![molecular formula C18H15N5O6S B2770332 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-31-7](/img/structure/B2770332.png)

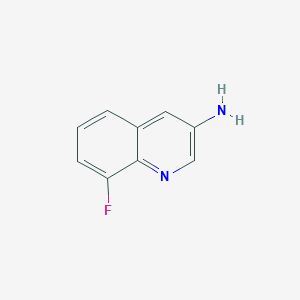

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O6S and its molecular weight is 429.41. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activities

A study by Abu-Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including analogs similar to the compound of interest. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential applications in developing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Reactivity and Synthesis Approaches

Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds containing furan and pyrimidine moieties, demonstrating novel methods for constructing complex molecules. Their work provides insight into the synthetic strategies that could be applied to the compound , offering a basis for further chemical exploration (Aleksandrov & El’chaninov, 2017).

Antimicrobial Applications

Chambhare et al. (2003) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antibacterial and antimycobacterial activities. This suggests that derivatives of the compound might possess useful antimicrobial properties, highlighting a potential area for application in addressing resistant microbial strains (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) focused on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, assessing their antitumor and antibacterial efficacy. Their findings indicate that such compounds, closely related to the structure of interest, could serve as potent antitumor and antibacterial agents, suggesting another avenue for pharmaceutical development (Hafez, Alsalamah, & El-Gazzar, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. This suggests that our compound may also target similar receptors or pathways.

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets (such as vegfr1) and inhibit their activity . This inhibition could lead to a decrease in angiogenesis, thereby potentially limiting the growth and spread of cancer cells.

Biochemical Pathways

The compound likely affects the angiogenesis pathway by inhibiting VEGFR1 . This inhibition can disrupt the signaling cascade that promotes the formation of new blood vessels, a process that is often upregulated in cancerous tissues. By inhibiting this pathway, the compound may limit the supply of nutrients to the tumor, slowing its growth and proliferation.

Result of Action

The inhibition of VEGFR1 and the subsequent disruption of angiogenesis can lead to a decrease in tumor growth and spread . This is because angiogenesis is a critical process for tumor growth, as it provides the tumor with the necessary nutrients and oxygen. By inhibiting this process, the compound could potentially slow down or halt the progression of certain cancers.

Propriétés

IUPAC Name |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c19-15-14(21-16(25)11-2-1-5-27-11)17(26)23-18(22-15)30-7-13(24)20-9-3-4-10-12(6-9)29-8-28-10/h1-6H,7-8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNLEXXJZZZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

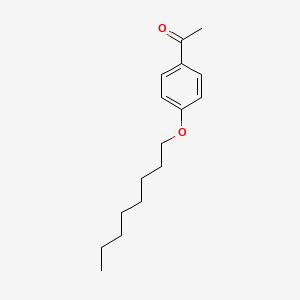

![3-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B2770249.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

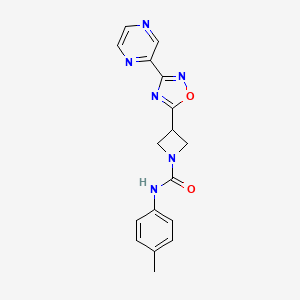

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

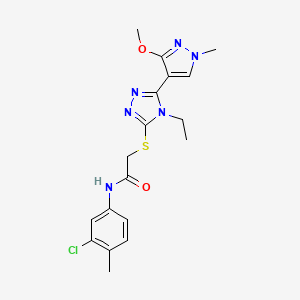

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)